Product packaging for Dinaphtho[2,3-b;2',3-d]thiophene(Cat. No.:CAS No. 242-53-5)

Dinaphtho[2,3-b;2',3-d]thiophene

Cat. No.: B3050191
CAS No.: 242-53-5
M. Wt: 284.4 g/mol
InChI Key: YWKFLXFRCZYQCM-UHFFFAOYSA-N
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Description

Overview of Thienoacene Semiconductors

Thienoacenes are a class of organic semiconductors characterized by a ladder-like molecular structure composed of fused thiophene (B33073) rings. nih.govresearchgate.netdntb.gov.ua These materials have been the subject of intensive research due to their potential applications in organic field-effect transistors (OFETs). nih.govresearchgate.net The sulfur atoms in the thiophene rings contribute to strong intermolecular interactions, which can facilitate efficient charge transport. acs.org The extended π-conjugation along the fused ring system is a key feature that promotes high charge carrier mobility. mdpi.com Despite their relatively simple and similar molecular structures, the electronic properties of thienoacene-based OFETs can vary significantly depending on the specific molecular structure and solid-state packing. nih.gov Researchers focus on understanding the relationship between the molecular and crystal structure of thienoacenes and their resulting charge transport properties to design new materials with superior performance. nih.govresearchgate.net

Historical Context and Emergence of Dinaphtho[2,3-b;2',3'-d]thiophene (DNTT) as a High-Performance Organic Semiconductor

DNTT was developed to address the need for air-stable, high-performance p-type organic semiconductors. tcichemicals.com While materials like pentacene (B32325) showed high initial mobility, they were prone to degradation in air. mpg.de DNTT, a fused heteroarene, was designed to have a strong intrinsic resistance to oxidation. mpg.de Its development marked a significant step forward, offering both high charge-carrier mobility and excellent environmental stability. researchgate.netacs.org Early reports demonstrated that DNTT-based thin-film transistors (TFTs) could achieve mobilities as high as 2 cm²/Vs with on/off ratios of 10⁸ and showed remarkable stability over several months of storage in ambient air. mpg.deresearchgate.net These promising characteristics quickly established DNTT and its derivatives as benchmark materials for organic field-effect transistors, paving the way for their use in advanced applications like flexible displays and sensors. acs.orgacs.orgrsc.org The success of DNTT has spurred further research into its derivatives and other thienoacene-based materials, aiming to further enhance properties like solubility and charge transport. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12S B3050191 Dinaphtho[2,3-b;2',3-d]thiophene CAS No. 242-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12S/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKFLXFRCZYQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393034
Record name Dinaphtho[2,3-b;2',3-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242-53-5
Record name Dinaphtho[2,3-b;2',3-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dinaphtho 2,3 B;2 ,3 D Thiophene and Its Derivatives

Established Synthetic Routes to the Core Dinaphtho[2,3-b;2',3'-d]thiophene Structure

A new and straightforward synthesis of DNTT and its derivatives has been established, starting from readily available 2-methoxynaphthalenes. acs.orgelsevierpure.comnih.govcapes.gov.br This method has proven to be effective for producing various DNTT derivatives. acs.org

A robust synthetic pathway to the DNTT core begins with commercially available 2-methoxynaphthalene (B124790). acs.org Since a variety of 2-methoxynaphthalene derivatives are accessible, this method allows for the synthesis of diverse DNTT derivatives. acs.org For instance, 6-bromo-2-methoxynaphthalene can be readily converted to 6-alkyl or 6-phenyl derivatives through Kumada or Suzuki coupling reactions. acs.org

The synthesis features a critical double-ring-closing reaction in the final step to construct the central thieno[3,2-b]thiophene (B52689) moiety from trans-1,2-bis(3-methylthionaphthalen-2-yl)ethenes. acs.org However, the initial methylthiolation at the 3-position of 2-naphthaldehydes can be challenging due to difficult purification and moderate yields. acs.org

PrecursorDerivativeFinal ProductReference
2-methoxynaphthalenedi-n-decyl DNTT3,10-C10-DNTT acs.org
2-methoxynaphthalenediphenyl DNTT2,9-DPh-DNTT acs.org
2-methoxynaphthalenediphenyl DNTT3,10-DPh-DNTT acs.org

Targeted Functionalization and Derivatization Strategies

For the development of solution-processable DNTT derivatives, 2-bromo-DNTT (Br-DNTT) has been synthesized as a versatile precursor. nih.govacs.orgresearchgate.net The synthesis of Br-DNTT involves chemoselective metalation and cross-coupling reactions that preserve the 2-bromo group from the starting material, 2-bromo-6-methoxynaphthalene. nih.govacs.orgresearchgate.net This halogenated intermediate is crucial for subsequent functionalization through various cross-coupling reactions. nih.govacs.orgresearchgate.net

The functionalization of the DNTT core, particularly from the Br-DNTT precursor, is effectively achieved through palladium- and copper-catalyzed cross-coupling reactions. nih.govacs.org These methods allow for the one-step introduction of a wide array of substituents, leading to new derivatives with tailored properties. nih.govacs.org

A variety of functional groups have been successfully introduced onto the DNTT framework using palladium- and copper-catalyzed reactions, with yields ranging from 73% to 98%. nih.govacs.org These substituents include ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups. nih.govacs.org The introduction of these groups, particularly bulky or flexible solubilizing ones, has been shown to significantly improve the solubility of the resulting DNTT derivatives. nih.govacs.org

Table of Functionalized DNTT Derivatives and Reaction Yields

Substituent GroupCatalyst SystemYield (%)Reference
EthynylPalladium/Copper73-98 nih.govacs.org
ArylPalladium/Copper73-98 nih.govacs.org
HeteroarylPalladium/Copper73-98 nih.govacs.org
AlkylPalladium/Copper73-98 nih.govacs.org
AlkoxyPalladium/Copper73-98 nih.govacs.org
AlkylthioPalladium/Copper73-98 nih.govacs.org

Design and Synthesis of Soluble Dinaphtho[2,3-b;2',3'-d]thiophene Derivatives

The parent Dinaphtho[2,3-b;2',3'-d]thiophene (DNTT) molecule is characterized by its rigid, planar, and extensively π-conjugated core, which results in high charge carrier mobility but also extremely low solubility in common organic solvents. This poor solubility hinders its application in solution-based processing techniques, which are desirable for fabricating large-area and flexible electronic devices. To overcome this limitation, significant research has focused on the design and synthesis of soluble DNTT derivatives.

A primary strategy involves the introduction of solubilizing groups onto the DNTT core. A versatile and widely used approach begins with the synthesis of a halogenated DNTT precursor, typically 2-bromo-DNTT. acs.orgresearchgate.netnih.gov This precursor serves as a key intermediate for introducing a wide array of substituents through well-established cross-coupling reactions. The synthesis of 2-bromo-DNTT itself is a multi-step process that relies on chemoselective metalation and cross-coupling reactions, carefully designed to preserve the bromo group from the starting material, 2-bromo-6-methoxynaphthalene, through to the final DNTT core. acs.orgresearchgate.netnih.gov

Once 2-bromo-DNTT is obtained, it can be functionalized in a single step using various palladium- and copper-catalyzed cross-coupling reactions. acs.orgacs.org This method allows for the attachment of diverse substituents, including ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups, with reported yields often ranging from 73% to 98%. acs.orgacs.org The introduction of these bulky or flexible groups disrupts the strong intermolecular packing of the DNTT molecules, thereby significantly enhancing their solubility. For instance, derivatives substituted with flexible ether chains, such as the 4-(2-(2-methoxyethoxy)ethoxy)butyl group, have demonstrated solubilities up to 200 times higher than the unsubstituted parent compound, reaching values as high as 8.45 g/L. acs.orgacs.org

Impact of Branched Alkyl Chains on Solution Processability

Among the various solubilizing groups, branched alkyl chains have been identified as particularly effective for enhancing solution processability without drastically compromising the desirable electronic properties of the DNTT core. umons.ac.be The introduction of groups like 2-ethylhexyl has become a common tactic to increase solubility. umons.ac.be

Research has shown that the number and placement of these branched alkyl chains are critical. A key finding is that introducing a single branched alkyl group onto the DNTT core is a highly effective strategy. researchgate.net This mono-alkylation improves solubility sufficiently for solution-based processing while preserving the inherent self-organization and high charge-carrier mobility of the DNTT framework in the solid state. umons.ac.beresearchgate.net

Conversely, dialkylation—the introduction of two branched alkyl groups—has been shown to have a detrimental effect on the material's semiconducting performance. umons.ac.beresearchgate.net While dialkylation further increases solubility, it can severely disrupt the ordered intermolecular packing (such as the herringbone motif) that is crucial for efficient charge transport. researchgate.net Thin films made from dialkylated DNTT derivatives often exhibit poor crystallinity and significantly altered packing structures compared to the parent DNTT and its mono-alkylated counterparts. researchgate.net Therefore, a judicious molecular design that incorporates a single branched alkyl chain offers an optimal balance between solution processability and high performance. umons.ac.beresearchgate.net

Table 1: Effect of Alkylation on DNTT Properties

Compound Type Number of Branched Alkyl Groups Solubility Thin-Film Crystallinity Semiconducting Performance
Unsubstituted DNTT 0 Very Low High High (vapor-processed)
Mono-alkylated DNTT 1 Moderate High High (solution-processed)

Synthesis of Isomeric Dinaphtho[2,3-b;2',3'-d]thiophene Derivatives (e.g., 2,9-Didecyl, 3,10-Diphenyl)

The functionalization of the DNTT core is not limited to a single position, and the synthesis of various isomers allows for the fine-tuning of its material properties. A straightforward and efficient synthetic route has been developed for producing isomeric derivatives, such as those substituted at the 2,9- and 3,10-positions. acs.orgumons.ac.benih.gov This methodology starts from readily available 2-methoxynaphthalene precursors, which can be sourced with substituents at different positions. acs.org

The general synthesis involves a key final step: a double-ring-closing reaction that forms the central thieno[3,2-b]thiophene moiety from a trans-1,2-bis(3-methylthionaphthalen-2-yl)ethene intermediate. acs.org By starting with appropriately substituted naphthalenes, this route provides access to a range of isomers.

For example, 2,9-didecyl-DNTT and 3,10-diphenyl-DNTT (DPh-DNTT) have been successfully synthesized. acs.orgnih.gov The synthesis of the diphenyl derivatives, 2,9-DPh-DNTT and 3,10-DPh-DNTT, results in materials with exceptionally high thermal stability. nih.gov Organic field-effect transistors (OFETs) fabricated with these materials have shown high mobilities, and in the case of 2,9-DPh-DNTT, the device maintained its performance at temperatures up to 250 °C. nih.gov Single-crystal X-ray analysis reveals that both diphenyl isomers adopt a herringbone packing structure, similar to the parent DNTT, which accounts for their excellent charge transport characteristics. nih.gov

Table 2: Comparison of Isomeric DNTT Derivatives

Derivative Substituent Position(s) Key Property Reported Mobility (cm²/V·s)
2,9-Didecyl-DNTT n-Decyl 2,9 High Mobility ~8.0 capes.gov.br
3,10-Didecyl-DNTT n-Decyl 3,10 High Mobility ~8.0 capes.gov.br
2,9-DPh-DNTT Phenyl 2,9 Superior Thermal Stability up to 3.5 nih.gov

Synthesis of Structurally Modified Dinaphtho[2,3-b;2',3'-d]thiophene Analogs (e.g., S-shaped, Tetraone Derivatives)

Beyond substitution on the DNTT core, research has explored the synthesis of analogs where the core structure itself is modified.

One notable example is the development of S-shaped or sinuous analogs, specifically dialkylated dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophenes (S-DNTTs). rsc.org A series of these S-DNTTs with varying alkyl chain lengths have been synthesized to investigate how the crooked shape of the π-core impacts material properties. rsc.org The S-shaped structure provides a significant advantage in solubility, facilitating solution processing. rsc.org This enhanced solubility has enabled the fabrication of high-performing OFETs via dip-coating, with one derivative featuring decyl groups (S-DNTT-10) achieving a high hole mobility of up to 11 cm²/V·s. rsc.org

Information regarding the specific synthesis of tetraone derivatives of Dinaphtho[2,3-b;2',3'-d]thiophene was not available in the consulted research literature.

Synthesis of Enantiopure Chiral Dinaphtho[2,3-b;2',3'-d]thiophene Derivatives

The introduction of chirality into the DNTT framework has been pursued to study chiroptical properties and the effects of chirality on charge transport. The synthesis of enantiopure DNTT derivatives has been successfully achieved by attaching chiral side chains.

One established method involves starting with the chiral resolution of a precursor like 2-ethylhexanoic acid. This enantiopure acid is then converted through a series of chemical reactions, which are carefully chosen to avoid racemization, into a functional group suitable for coupling. researchgate.net An enantiopure 2-ethylhexyl group can then be introduced onto the DNTT core via a Negishi cross-coupling reaction to yield 2-(R)-(2-ethylhexyl)-DNTT and 2-(S)-(2-ethylhexyl)-DNTT. researchgate.net

Another approach utilizes commercially available chiral starting materials, such as (S)-citronellol or (R)-citronellyl bromide, which possess a high enantiomeric excess. nih.gov These are incorporated into the synthetic route for alkylated DNTTs, leading to the final enantiopure chiral semiconductors. nih.gov X-ray crystallography of these chiral derivatives reveals that the molecules pack in a chiral herringbone structure in the solid state. nih.govresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis

While the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are of growing importance in chemical manufacturing, specific studies detailing the application of these principles to the synthesis of Dinaphtho[2,3-b;2',3'-d]thiophene were not prominent in the surveyed literature. The existing documented syntheses often employ multi-step routes involving traditional solvents and reagents. acs.org Future research may focus on developing more sustainable pathways, potentially through catalytic C-H activation, use of greener solvents, or designing more atom-economical synthetic routes to reduce the environmental impact of producing these high-performance materials.

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Trivial Name
Dinaphtho[2,3-b;2',3'-d]thiophene DNTT
2-bromo-Dinaphtho[2,3-b;2',3'-d]thiophene 2-bromo-DNTT
2-bromo-6-methoxynaphthalene
4-(2-(2-methoxyethoxy)ethoxy)butyl-DNTT
2-ethylhexyl-DNTT EH-DNTT
2,9-didecyl-Dinaphtho[2,3-b;2',3'-d]thiophene 2,9-didecyl-DNTT
3,10-diphenyl-Dinaphtho[2,3-b;2',3'-d]thiophene 3,10-DPh-DNTT
trans-1,2-bis(3-methylthionaphthalen-2-yl)ethene
Dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene S-DNTT
2-(R)-(2-ethylhexyl)-Dinaphtho[2,3-b;2',3'-d]thiophene (R)-EH-DNTT
2-(S)-(2-ethylhexyl)-Dinaphtho[2,3-b;2',3'-d]thiophene (S)-EH-DNTT
2-ethylhexanoic acid
(S)-citronellol

Theoretical and Computational Investigations of Dinaphtho 2,3 B;2 ,3 D Thiophene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For complex aromatic systems like dinaphtho[2,3-b;2',3'-d]thiophene, these methods elucidate the distribution of electrons, energy levels of molecular orbitals, and the nature of chemical bonds, which are all critical determinants of a material's potential for semiconductor applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on dinaphtho[2,3-b;2',3'-d]thiophene and its derivatives consistently utilize DFT to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of the material. scirp.org

Theoretical investigations on related structures reveal that the extensive π-conjugation within the fused thiophene (B33073) and naphthalene (B1677914) rings leads to a reduced HOMO-LUMO gap, which is advantageous for charge carrier mobility. nih.gov For instance, DFT calculations on derivatives have shown that the introduction of various functional groups can systematically tune the energy levels. scirp.orgnih.gov In a study on a tetraone derivative of the core structure, DFT calculations using the B3LYP and M06-2X methods determined the HOMO and LUMO energies, showing that the energy gap is closely related to intramolecular charge transfer. scirp.org When electrons transition from the HOMO to the LUMO, the electron orbitals tend to concentrate from side chains toward the central dinaphthothiophene (B12657038) core. scirp.org

In well-ordered monolayers of the related DNTT isomer, a splitting of the HOMO level is observed, which is confirmed by both ultraviolet photoelectron spectroscopy and DFT calculations. acs.org This splitting suggests a significant overlap of the HOMO between adjacent molecules, a key factor for efficient charge transport. acs.org Furthermore, DFT calculations on other derivatives have highlighted that the HOMO and the next highest occupied molecular orbital (NHOMO) have large coefficients on the sulfur atoms, indicating their crucial role in facilitating effective orbital overlaps through sulfur-sulfur interactions. nih.gov

Table 1: Representative Frontier Orbital Energies and Gaps from DFT Studies on a Dinaphtho[2,3-b;2',3'-d]thiophene Derivative (Molecule A) and its Modified Versions (D-series)

Molecule HOMO Energy (EH) LUMO Energy (EL) HOMO-LUMO Gap (Eg)
A (Parent Core) - - Largest among series
D-series - - Lowest among series

Data derived from a study on Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone and its derivatives, indicating trends in energy gaps. The "D series" represents molecules where azobenzene (B91143) is introduced at specific sites, promoting electronic transition. scirp.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution and bonding interactions within a molecule. For dinaphtho[2,3-b;2',3'-d]thiophene derivatives, NBO analysis helps to understand the nature of intramolecular charge transfer. scirp.org

Calculations have been performed to analyze the Natural Population Analysis (NPA) charge distribution. scirp.org This analysis quantifies the charge on each atom, revealing how electron density is distributed across the molecular framework. For example, in a study of a tetraone derivative, NPA calculations showed how the introduction of different substituent groups alters the charge distribution across the molecule. scirp.org This information is vital for understanding how modifications to the molecular structure can influence its electronic behavior and intermolecular interactions.

Molecular Dynamics Simulations and Crystal Structure Predictions

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations and crystal structure prediction methods are used to understand how these molecules behave collectively in a solid state. The arrangement of molecules in a crystal, or its packing, is paramount for efficient charge transport in an organic semiconductor device.

The molecules in organic crystals are held together by relatively weak van der Waals forces and other non-covalent interactions. rsc.org The specific arrangement, or packing motif, directly impacts the degree of orbital overlap between neighboring molecules. Theoretical and experimental studies on DNTT and its derivatives have shown that they typically adopt a herringbone packing structure in both single-crystal and thin-film forms. elsevierpure.comacs.orgcapes.gov.brresearchgate.net This arrangement is common for high-mobility organic semiconductors.

Investigations into the growth of DNTT thin films reveal that they often follow a Stranski-Krastanov growth mode, where initial two-dimensional layers are followed by the growth of three-dimensional islands. chemrxiv.org Grazing incidence X-ray diffraction has confirmed a vertical orientation of the molecules even from the first layer of growth. chemrxiv.org Interestingly, the layer spacing (c-axis value) in these thin films can be larger than in the bulk single crystal, suggesting the existence of a distinct thin-film phase. chemrxiv.org Molecular dynamics simulations and advanced analytical techniques like Hirshfeld surface analysis can further probe the subtle intermolecular interactions that govern these packing arrangements. nih.govrsc.org

The charge transport properties of crystalline organic semiconductors are intimately linked to their molecular packing and the dynamic nature of the crystal lattice. Theoretical models are employed to simulate how charge carriers (holes or electrons) move through the material. A combination of quantum chemistry calculations and molecular dynamics simulations provides a powerful approach to assess charge transport parameters. deepdyve.comrsc.org

Non-equilibrium molecular dynamics simulations have been used to study thermal transport in DNTT, revealing that thermal conductivity is highly dependent on the crystal's size and orientation. rsc.org This is critical because lattice vibrations (phonons) can scatter charge carriers, affecting mobility. These simulations also allow for the calculation of thermal boundary resistance at the interfaces between different crystal grains, a factor that can significantly impede performance in polycrystalline films. rsc.org

A mixed quantum-chemical and molecular dynamics approach can be used to evaluate how these lattice vibrations (dynamic disorder) affect hole mobility. rsc.org In some systems, unbalanced thermal fluctuations in the electronic couplings between neighboring molecules can lead to a reduction in charge mobility. rsc.org Charge transfer rates are often calculated using Marcus theory, which depends on the electronic coupling between molecules (transfer integral) and the reorganization energy—the energy required for a molecule and its surrounding environment to relax after a charge transfer event. nih.gov Theoretical simulations combining these methods predict charge mobilities and help to understand the structure-property relationships that lead to high-performance materials. nih.govnih.gov

Prediction of Optical and Electronic Properties

Computational methods are also crucial for predicting the optical and electronic properties of materials before they are synthesized. These predictions guide experimental efforts toward the most promising candidates for specific applications.

Theoretical calculations of the electronic absorption spectra of dinaphthothiophene derivatives have been performed using Time-Dependent DFT (TD-DFT). scirp.orgnih.gov These calculations help to understand the nature of electronic transitions, such as the HOMO-LUMO transition, which governs the material's interaction with light. nih.gov Furthermore, theoretical models can predict nonlinear optical (NLO) properties, which are important for applications in photonics and high-density data storage. scirp.org

The electronic properties of DNTT have been extensively characterized, showing it to be a p-type semiconductor. sigmaaldrich.com Impedance spectroscopy combined with drift-diffusion simulations on DNTT-based diodes has been used to quantify key parameters like the dielectric constant (found to be approximately 3.5) and the energetic distribution of trap states, which can capture charge carriers and hinder device performance. aip.orgresearchgate.net Such theoretical and experimental synergy provides a comprehensive understanding of the material's properties, paving the way for the optimization of electronic devices. aip.org

Table 2: Predicted and Measured Properties of Dinaphtho[2,3-b;2',3'-d]thiophene and Related Isomers

Property Value/Description Source
Semiconductor Type p-type sigmaaldrich.com
Hole Mobility (µ) ~1-2 cm²/V·s (can be up to 8 cm²/V·s in derivatives) chemicalbook.comsigmaaldrich.comcapes.gov.br
Melting Point 425-430 °C sigmaaldrich.comechemi.com
Dielectric Constant (k) ~3.5 researchgate.net

| Molecular Packing | Herringbone | elsevierpure.comacs.orgresearchgate.net |

Electronic Absorption Spectra Simulations

Theoretical simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the electronic absorption properties of complex aromatic compounds like dinaphtho[2,3-b;2',3'-d]thiophene and its derivatives. These computational methods calculate the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For instance, a theoretical study on dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (DNTTRA), a derivative of the core structure, utilized TD-DFT calculations to simulate its electronic absorption spectra. scirp.orgscirp.org The calculations were performed using functionals such as B3LYP and M06-2X with the 6-311++g(d,p) basis set. scirp.orgscirp.org Such simulations help in assigning the observed absorption bands to specific electronic transitions, like π-π* transitions, which are characteristic of conjugated systems. researchgate.net The choice of functional and basis set is critical, as it can influence the accuracy of the predicted absorption wavelengths. researchgate.net For example, functionals with a balanced treatment of electron correlation effects are often favored for predicting charge-transfer excitations. researchgate.net By analyzing the frontier molecular orbitals (HOMO and LUMO) involved in these transitions, researchers can gain insight into the intramolecular charge transfer (ICT) characteristics of the molecule. scirp.orgresearchgate.net

These simulations provide a powerful tool for predicting the optical properties of new derivatives before their synthesis, guiding the design of materials with tailored absorption characteristics for applications in electronics and photonics.

Third-Order Nonlinear Optical Property Calculations

The third-order nonlinear optical (NLO) properties of dinaphtho[2,3-b;2',3'-d]thiophene derivatives are a subject of significant theoretical interest due to their potential in high-tech applications like high-density data storage and optical computing. scirp.orgscirp.org Computational chemistry provides essential tools for predicting and understanding these properties at the molecular level.

The primary parameter of interest is the second-order hyperpolarizability (γ), which quantifies the third-order NLO response. Theoretical calculations of this property are often performed using the finite field (FF) method within the framework of Density Functional Theory (DFT). scirp.orgscirp.org In a study on DNTTRA and its phenyldiazenyl derivatives, DFT calculations at the B3LYP/6-311++g(d,p) and M06-2X/6-311++g(d,p) levels were used to compute the γ values. scirp.orgscirp.org

The results of these calculations showed that the introduction of donor-π-acceptor-π-donor (D-π-A-π-D) structures significantly enhances the NLO response. scirp.org For a series of DNTTRA derivatives, the calculated γ values were found to be on the order of 10⁷ atomic units (10⁻³³ esu), indicating a strong NLO effect. scirp.org The study highlighted that introducing strong electron-donor groups, such as -N(CH₃)₂ or -NHCH₃, onto the peripheral azobenzene rings could further improve the third-order NLO properties. scirp.org These theoretical investigations provide a clear strategy for designing and synthesizing novel materials with excellent NLO performance based on the dinaphtho[2,3-b;2',3'-d]thiophene scaffold. scirp.orgconsensus.app

Table 1: Computational Methods for NLO Property Calculation of a DNTTRA Derivative

PropertyMethodFunctional/Basis Set
Molecular Structure OptimizationDensity Functional Theory (DFT)B3LYP/6-311++g(d,p), M06-2X/6-311++g(d,p)
Electronic Absorption SpectraTime-Dependent DFT (TD-DFT)TD-M06-2X/6-311++g(d,p)
Third-Order NLO Properties (γ)Finite Field (FF) MethodB3LYP/6-311++g(d,p), M06-2X/6-311++g(d,p)
Data sourced from a study on Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (DNTTRA) and its derivatives. scirp.orgscirp.org

Theoretical Studies on Ionization Potentials and Electron Affinities

Theoretical calculations are instrumental in determining the ionization potential (IP) and electron affinity (EA) of organic semiconductors, which are fundamental parameters governing their charge injection and transport properties. The IP corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), while the EA is the energy released when an electron is added to the Lowest Unoccupied Molecular Orbital (LUMO).

For the related compound dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), the ionization potential has been reported to be approximately 5.4 eV. mpg.deresearchgate.net This relatively large IP contributes to the material's excellent air stability compared to other organic semiconductors like pentacene (B32325) (IP ≈ 5.0 eV), as it is less susceptible to oxidation. mpg.deresearchgate.net DFT and other quantum chemistry methods are commonly used to calculate the HOMO and LUMO energy levels, from which the IP and EA can be estimated. researchgate.net For instance, studies on various thiophene derivatives have reported calculated HOMO and LUMO energies using DFT, which directly relate to their reactivity and electronic properties. researchgate.net These theoretical values are crucial for predicting the energy level alignment at semiconductor-metal or semiconductor-dielectric interfaces, which is vital for designing efficient organic field-effect transistors (OFETs) and other electronic devices. mpg.deaip.org

Computational Analysis of Structure-Property Relationships in Derivatives

Effect of Substituents on Electronic Coupling and Charge Mobility

Computational analysis is a powerful tool for understanding how chemical modifications to the dinaphtho[2,3-b;2',3'-d]thiophene core affect material properties like electronic coupling and charge carrier mobility. The introduction of substituent groups can significantly alter molecular packing in the solid state and the electronic structure of the molecule itself, thereby influencing device performance. researchgate.netresearchgate.net

Theoretical studies on related molecules demonstrate that the strategic placement of substituents can enhance charge transport. For example, quantum chemistry calculations on DNTT have shown that its high hole mobility is dependent on the strong electronic coupling (transfer integrals) of approximately 0.1 eV arising from its herringbone-like intermolecular interactions. harvard.eduharvard.edu The π-extended heteroaromatic structure leads to these strong couplings and a low intramolecular reorganization energy, both of which are beneficial for efficient charge transport. harvard.eduharvard.edu

The effect of adding alkyl chains has also been investigated. While the introduction of a single branched alkyl group on the DNTT core can improve solubility for solution processing while maintaining reasonable mobility, adding two such groups can disrupt the crystalline packing and detrimentally affect semiconducting properties. researchgate.net Similarly, theoretical studies on other thiophene-based systems show that electron-withdrawing substituents can lead to higher electron mobility, whereas electron-donating groups can have the opposite effect. researchgate.net These computational insights are essential for establishing clear structure-property relationships and guiding the rational design of new high-performance derivatives for organic electronics. researchgate.netmdpi.com

Vibrational Dynamics and Spectroscopic Signatures from DFT (e.g., Raman)

Density Functional Theory (DFT) calculations are a cornerstone for predicting and interpreting the vibrational spectra (e.g., Raman, IR) of molecules like dinaphtho[2,3-b;2',3'-d]thiophene. caltech.eduresearchgate.net These simulations provide a detailed understanding of the vibrational dynamics and offer spectroscopic signatures that can be used to identify specific molecular structures and conformations. caltech.edu

The process involves first optimizing the ground state geometry of the molecule using a selected DFT functional and basis set. researchgate.net Following optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding intensities. caltech.edu The results of these calculations can be directly compared with experimental Raman or IR spectra. researchgate.net

By analyzing the potential energy distribution (PED) of each vibrational mode, each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C-C bond vibrations within the aromatic rings, or modes involving the thiophene sulfur atom. researchgate.net This level of detail is invaluable for interpreting complex experimental spectra and understanding how factors like intermolecular interactions (e.g., hydrogen bonding in derivatives) or conformational changes affect the vibrational signatures. researchgate.net For complex systems, these theoretical predictions are essential for validating reaction mechanisms and identifying catalytically relevant configurations on surfaces. caltech.edu

Drift-Diffusion Simulations for Device Physics Understanding

Drift-diffusion simulations are a powerful numerical method used to understand the internal physics of semiconductor devices, including those based on dinaphtho[2,3-b;2',3'-d]thiophene and its derivatives. aip.orgfluxim.com This model describes the transport of charge carriers (holes and electrons) under the influence of two main processes: drift, which is the movement caused by an electric field, and diffusion, the movement from a region of higher concentration to one of lower concentration. fluxim.com

By solving the drift-diffusion equations coupled with Poisson's equation, these simulations can predict key device characteristics, such as current-voltage (I-V) curves, and provide insights into internal device parameters that are difficult to measure experimentally. tum.deelsevierpure.com For example, in a study of diodes based on the related DNTT molecule, drift-diffusion simulations were used to reproduce experimental impedance spectroscopy data. aip.orgresearchgate.net This analysis was crucial for quantifying important material parameters, including the dielectric constant, trap energy levels, trap density, and charge carrier lifetime. aip.org

The simulations revealed that including donor-like trap states near the HOMO level was essential to accurately model the device's measured impedance spectrum. aip.orgresearchgate.net Furthermore, the simulations can illustrate the effect of varying individual parameters, such as trap energy or density, on the device's electrical response, providing a deeper understanding of how material properties govern device performance. aip.org

Table 2: Optimized Parameters for Drift-Diffusion Simulation of a DNTT-based Diode

ParameterDescriptionValue
EASemiconductor electron affinity2.4 eV
IESemiconductor ionization energy5.4 eV
NvValence-band effective density of states1 x 10²¹ cm⁻³
NcConduction-band effective density of states1 x 10²¹ cm⁻³
µhHole mobility1.8 x 10⁻⁴ cm²/Vs
µeElectron mobility1 x 10⁻⁶ cm²/Vs
NtTrap density2.5 x 10¹⁷ cm⁻³
EtTrap energy0.3 eV
τTrap lifetime2.5 µs
Data sourced from a study on Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) diodes. aip.orgresearchgate.net

Charge Transport and Device Performance

Charge Transport Mechanism (p-type semiconductor)

DNTT is a p-type semiconductor, meaning that the majority of charge carriers are holes (positive charges). rsc.orgtcichemicals.com When a voltage is applied to a DNTT-based device, holes are injected from the source electrode into the HOMO level of the DNTT molecules. researchgate.net These holes then move through the semiconductor layer towards the drain electrode under the influence of the electric field. The transport of these holes occurs through a hopping mechanism, where charge carriers jump between adjacent molecules in the crystal lattice. The efficiency of this hopping process is highly dependent on the degree of π-orbital overlap between molecules, which is optimized in DNTT's herringbone packing structure. acs.org

Organic Field-Effect Transistors (OFETs)

DNTT is a benchmark material for the active layer in OFETs. sigmaaldrich.comnih.gov A typical DNTT-based OFET consists of a gate electrode, a gate dielectric, the DNTT semiconductor layer, and source and drain electrodes. nih.govnih.gov The application of a voltage to the gate electrode controls the flow of current between the source and drain. DNTT-based OFETs consistently exhibit excellent performance characteristics.

Key Performance Metrics (Charge Carrier Mobility, On/Off Ratio, Threshold Voltage)

The performance of an OFET is evaluated by several key metrics:

Charge Carrier Mobility (µ): This parameter quantifies how quickly charge carriers can move through the semiconductor material under an applied electric field. DNTT-based devices have demonstrated high hole mobilities, often exceeding 1.0 cm²/Vs, with some reports of values as high as 11 cm²/Vs for certain derivatives and device configurations. mpg.detcichemicals.comlookchem.com

On/Off Current Ratio (Ion/Ioff): This is the ratio of the current flowing through the transistor when it is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for digital applications to distinguish between the two states. DNTT OFETs typically exhibit high on/off ratios, often in the range of 10⁶ to 10⁸. mpg.desigmaaldrich.comlookchem.com

Threshold Voltage (Vth): This is the minimum gate voltage required to turn the transistor "on" and allow current to flow. A low threshold voltage is desirable for low-power operation. mdpi.com

The table below summarizes typical performance metrics for DNTT-based OFETs on different substrates.

Device ConfigurationSubstrateMobility (µ) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)
DNTT/SiO₂ acs.orgSilicon/Silicon Dioxide0.48 ± 0.05--22.0 ± 0.2
DNTT/Cytop acs.orgSilicon/Silicon Dioxide with Cytop1.15 ± 0.05--16.0 ± 0.2
S-DNTT-10 (dip-coated) tcichemicals.comSilicon/Silicon Dioxide11> 10⁷-

Device Fabrication Processes

DNTT-based OFETs can be fabricated using various techniques. A common method is vacuum thermal evaporation, where DNTT is heated in a high vacuum and deposited as a thin film onto a substrate. d-nb.infonih.gov This method allows for precise control over the film thickness and morphology. The substrate often consists of heavily doped silicon (acting as the gate) with a layer of silicon dioxide (as the gate dielectric). nih.gov To improve device performance, the dielectric surface can be treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS). acs.org

Solution-based processing methods are also being explored to enable low-cost, large-area fabrication through techniques like printing. tcichemicals.comrsc.org However, the low solubility of DNTT presents a challenge. tcichemicals.com To overcome this, researchers have developed soluble DNTT derivatives or use soluble precursors that can be converted to DNTT after deposition. tcichemicals.comnih.gov For instance, dip-coating and bar-assisted meniscus shearing (BAMS) have been successfully used to fabricate high-performance OFETs from solutions of DNTT derivatives. rsc.orgtcichemicals.com

Applications of Dinaphtho 2,3 B;2 ,3 D Thiophene in Organic Electronics

High-Performance Organic Field-Effect Transistors (OFETs)

DNTT is a cornerstone material in the advancement of Organic Field-Effect Transistors (OFETs). Its molecular structure promotes efficient charge transport, leading to devices with performance metrics comparable to, and in some cases exceeding, those of amorphous silicon. Researchers have extensively explored DNTT in various OFET architectures to optimize its electronic properties for practical applications.

Field-Effect Mobility Optimization in Vacuum-Deposited Thin Films

Vacuum deposition is a key technique for fabricating high-quality DNTT thin films, enabling the creation of OFETs with impressive field-effect mobilities. Transistors based on vacuum-deposited DNTT have demonstrated mobilities as high as 2.0 to 3.5 cm² V⁻¹ s⁻¹. mpg.deelsevierpure.com The performance of these devices is intrinsically linked to the thin-film morphology and crystal structure. DNTT molecules tend to adopt a herringbone packing motif in the thin-film state, which is highly conducive to efficient intermolecular charge hopping. elsevierpure.comnih.gov

The growth process of these films typically follows the Stranski-Krastanov mode, where two-dimensional layers form initially, followed by the growth of three-dimensional islands. chemrxiv.org The orientation of DNTT molecules at the interface with the dielectric is critical; an upright orientation, confirmed by grazing incidence X-ray diffraction (GIXD) from the very first layer, is crucial for high mobility. chemrxiv.org Slower deposition rates can suppress the formation of less desirable, horizontally oriented crystalline domains. chemrxiv.org The optimization of deposition conditions, such as substrate temperature and deposition rate, is therefore essential for achieving highly ordered films and maximizing charge carrier mobility.

Carrier Transport in Single-Crystal Dinaphtho[2,3-b;2',3'-d]thiophene Transistors

To probe the intrinsic charge transport properties of DNTT and minimize the influence of grain boundaries, researchers have fabricated OFETs based on single crystals. These devices provide a platform to study the upper limits of the material's performance. The charge transport properties within DNTT single crystals have been investigated, revealing complex behaviors under external stimuli like high pressure. researchgate.net

A practical method to enhance single-crystal transistor performance involves applying compressive strain. By laminating single-crystal OFETs onto a stretched polymer substrate and then releasing the tension, a compressive strain of up to 3% can be applied to the crystal lattice. researchgate.net This mechanical compression has been shown to increase carrier mobility by as much as 52%, achieving values up to 26.4 cm² V⁻¹ s⁻¹. researchgate.net This enhancement is attributed to the strain-induced modification of the intermolecular spacing, which facilitates more efficient charge transport. researchgate.net Furthermore, blending a soluble DNTT precursor with polystyrene can produce "single-crystal-like" grains, yielding OFETs with mobilities reaching 4.7 cm² V⁻¹ s⁻¹. nih.gov

Enhancement of Device Stability through Molecular Design and Processing

A significant advantage of DNTT is its inherent stability, particularly in ambient air. This robustness is attributed to its large ionization potential (around 5.4 eV), which makes it resistant to oxidation, a common degradation pathway for many organic semiconductors like pentacene (B32325). mpg.deresearchgate.net DNTT-based OFETs have demonstrated excellent long-term stability, maintaining high performance for several months of storage in air. mpg.deresearchgate.net

Device stability can be further enhanced through several strategies:

Molecular Derivatization: Synthesizing derivatives of DNTT has proven effective. For example, two isomeric diphenyl-DNTTs (DPh-DNTTs) not only show slightly higher mobilities (up to 3.5 cm² V⁻¹ s⁻¹) but also superior thermal stability. elsevierpure.comnih.govcapes.gov.br OFETs based on 2,9-DPh-DNTT can maintain their high-performance characteristics at temperatures up to 250 °C. elsevierpure.comnih.gov

Encapsulation: While inherently stable, ultrathin DNTT films can undergo morphological changes that degrade device performance. semanticscholar.org In-situ encapsulation of these ultrathin films with materials like polytetrafluoroethylene (PTFE), C60, or titanyl phthalocyanine (B1677752) immediately after deposition can prevent this structural reconfiguration and preserve the charge-carrier mobility. semanticscholar.org

Precursor Approach: Utilizing soluble DNTT precursors that convert to the active DNTT layer upon heating can lead to devices with good environmental stability. acs.org

Role of Interfacial Engineering and Gate Dielectrics in OFET Performance

For DNTT-based OFETs, high-capacitance gate dielectrics are employed to enable low-voltage operation (around 3 V). mpg.de A common strategy involves using hybrid dielectrics, such as a thin layer of aluminum oxide (AlOx) passivated with an alkylphosphonic acid self-assembled monolayer (SAM). semanticscholar.org The SAM creates a more ordered, low-trap interface for the DNTT molecules to assemble upon, improving device performance.

The orientation of DNTT molecules at this interface has been a subject of study, with reports suggesting that an initial flat-lying monolayer may enhance device performance, although other studies indicate a predominantly upright orientation from the start. chemrxiv.org Furthermore, incorporating a polystyrene (PS) layer can serve as a hydrophobic passivation layer on the Si/SiO₂ substrate, which is beneficial for creating high-quality single-crystal-like films from precursor-blend solutions. nih.gov

Contact Resistance Analysis and Device Scaling

This high contact resistance causes the measured field-effect mobility to appear lower in devices with shorter channel lengths. mpg.dersc.org For instance, in one study, the saturation mobility decreased from 2.1 cm² V⁻¹ s⁻¹ for a 50 µm channel to 1.2 cm² V⁻¹ s⁻¹ for a 10 µm channel. mpg.de To mitigate this issue and improve the performance of short-channel devices, strategies to reduce contact resistance are essential. One recently reported method involves treating the DNTT film with an aqueous iodine solution, which effectively dopes the semiconductor near the contacts and reduces R_c, thereby improving the effective device mobility. rsc.org

Solution-Processed OFETs: Strategies for High-Throughput Fabrication

While vacuum deposition yields high-performance devices, solution-based processing is highly desirable for achieving low-cost, large-area, and high-throughput fabrication of flexible electronics. acs.orgresearchgate.net The parent DNTT compound suffers from poor solubility, which hinders its use in printing techniques. rsc.org To overcome this, several strategies have been developed:

Alkylation: Introducing alkyl chains to the DNTT core enhances solubility. Mono-alkylation with branched alkyl groups has been shown to improve solubility while retaining good semiconducting properties, yielding mobilities higher than 0.1 cm² V⁻¹ s⁻¹. acs.orgresearchgate.net

Precursor Approach: Developing soluble precursors that convert to DNTT via a thermal or photochemical reaction after deposition is a successful strategy. nih.govacs.org This allows for solution deposition of a soluble material, followed by conversion to the high-performance, insoluble DNTT film.

Molecular Isomerism: Synthesizing different structural isomers can significantly impact solubility. An S-shaped derivative, S-DNTT, exhibits much greater solubility, facilitating high-speed solution processing. rsc.orgrsc.org

Advanced Deposition Techniques: High-throughput techniques like bar-assisted meniscus shearing (BAMS) can be used to deposit these soluble DNTT derivatives at high speeds (e.g., 10 mm s⁻¹). rsc.org Using this method, OFETs based on the more soluble S-DNTT derivative have achieved a field-effect mobility of 2.1 cm² V⁻¹ s⁻¹. rsc.orgrsc.org

Table 1: Performance of Dinaphtho[2,3-b;2',3'-d]thiophene (DNTT) Based OFETs

DNTT Derivative/ProcessingDeposition MethodMobility (cm² V⁻¹ s⁻¹)On/Off RatioKey FeatureReference
DNTTVacuum Deposition2.110⁸Excellent air stability mpg.de
2,9-DPh-DNTTVacuum Deposition3.5-High thermal stability (up to 250 °C) elsevierpure.comnih.gov
DNTT (Single Crystal)Strain Application26.4-52% mobility increase under 3% compressive strain researchgate.net
DNTT Precursor/PS BlendSolution (Spin-coating)4.7-"Single-crystal-like" grains nih.gov
S-DNTT-10Solution (BAMS)2.1-High-throughput processing via enhanced solubility rsc.orgrsc.org
Mono-alkylated DNTTSolution Processing> 0.1-Improved solubility via branched alkyl group acs.org

Table of Compound Names

Abbreviation/Name Full Compound Name
DNTT Dinaphtho[2,3-b;2',3'-d]thiophene*
DPh-DNTT Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
PTFE Polytetrafluoroethylene
C60 Buckminsterfullerene
TiOPc Titanyl phthalocyanine
S-DNTT-10 3,10-didecylnaphtho[2,1-b]naphtha[1′,2′:4,5] thieno[2,3-d]thiophene
PS Polystyrene
AlOx Aluminum Oxide
C8-DNTT 2,9-dioctylnaphtho[2,3-b]naphtha [2′,3′:4,5]thieno[2,3-d]thiophene
C10-DNTT 2,9-didecyldinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
Pentacene Pentacene
2,6-DADTT 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene
C8O-BTBT-OC8 2,7-dioctyloxy researchgate.netbenzothieno[3,2-b]benzothiophene
TMTES 1,4,8,11-tetramethyl- 6,13-triethylsilylethynyl pentacene
4H-21DNTT 6,6-bis(trans-4-butylcyclohexyl)-dinaphtho[2,1-b:2,1f]thieno[3,2-b]thiophene
Bar-Assisted Meniscus Shearing (BAMS) and Other Solution Shearing Techniques

Solution shearing techniques are highly desirable for the manufacturing of organic electronic devices due to their potential for high-throughput processing. rsc.org However, achieving high-speed deposition often requires highly concentrated solutions of the organic semiconductor. rsc.orgresearchgate.net While the parent DNTT compound offers high mobility and stability, its poor solubility presents a challenge for high-speed solution processing. researchgate.netrsc.org

To overcome this limitation, research has focused on synthesizing more soluble DNTT derivatives. rsc.org Techniques like Bar-Assisted Meniscus Shearing (BAMS) have been successfully employed to deposit alkylated DNTT derivatives at high speeds. researchgate.netrsc.org For instance, alkylated versions of DNTT and an S-shaped π-core derivative, S-DNTT, have been processed using BAMS at speeds of 10 mm s⁻¹. rsc.orgresearchgate.net

Studies have shown that while homogeneous thin films can be prepared from various derivatives, the solubility of the compound is a critical factor. researchgate.net An S-shaped DNTT derivative (S-DNTT-10) with enhanced solubility demonstrated significantly improved performance in solution-sheared films, achieving a field-effect mobility of 2.1 cm² V⁻¹ s⁻¹, which is two orders of magnitude higher than less soluble linear derivatives. rsc.org The use of polymer blends, such as with polystyrene (PS), has also been explored to facilitate the creation of uniform thin films. rsc.org

Table 1: Performance of Solution-Sheared DNTT Derivative-Based OFETs

SemiconductorDeposition SpeedField-Effect Mobility (μ)
S-DNTT-1010 mm s⁻¹2.1 cm² V⁻¹ s⁻¹
C₁₀-DNTT10 mm s⁻¹~0.02 cm² V⁻¹ s⁻¹
C₈-DNTT10 mm s⁻¹~0.01 cm² V⁻¹ s⁻¹

Data sourced from studies on high-speed BAMS deposition. rsc.orgrsc.org

Organic Diodes and Rectifiers

While DNTT-based transistors are well-studied, the exploration of DNTT in other electronic components like diodes is less common. aip.org Organic diodes, which exhibit current rectification, are fundamental building blocks for more complex circuits, and their characterization provides valuable insight into the material's intrinsic properties.

Rectifying diodes using DNTT as the sole transport medium have been successfully fabricated. aip.orgresearchgate.net A common device structure involves a metal-insulator-metal configuration, for example, using asymmetric metal contacts like Aluminum (top contact) and Gold (bottom contact) sandwiching a thin film of DNTT. aip.org The DNTT layer can be deposited via physical vapor deposition. unesp.br

The electrical characterization of these diodes is performed through current-voltage (I-V) and impedance-voltage (Z-V) measurements. aip.org The I-V curves for these devices show clear rectifying behavior, with a significant difference between forward and reverse bias currents. aip.orgresearchgate.net The forward current typically exhibits a super-linear behavior at higher voltages, while the reverse bias current remains well-suppressed. aip.org Impedance spectroscopy measurements across a range of frequencies (e.g., 5 Hz to 13 MHz) provide further details on the device's capacitive and resistive properties under different bias conditions. aip.org

Table 2: Representative Diode Fabrication and Characterization Parameters

ParameterValue/DescriptionReference
Device StructureAl / DNTT / Au aip.org
DNTT Thickness (L)~180 nm researchgate.net
Active Area (S)0.0625 to 0.2025 mm² aip.org
Measurement TechniqueCurrent-Voltage (I-V), Impedance Spectroscopy (Z-V) aip.orgresearchgate.net
Rectification BehaviorUnipolar current rectification observed aip.org

The analysis of DNTT-based diodes offers a platform to study fundamental charge transport mechanisms and the impact of trap states. aip.orgresearchgate.net Impedance spectroscopy, combined with drift-diffusion simulations and equivalent-circuit modeling, is a powerful tool for this investigation. aip.orgresearchgate.net

By analyzing the frequency-dependent impedance data, researchers can identify different operating regimes and extract key physical parameters. aip.org The Nyquist plots (plotting the real vs. imaginary parts of impedance) of DNTT diodes often reveal multiple semicircles, which can be correlated to different physical processes within the device, such as carrier injection, transport, and trapping. aip.orgresearchgate.net

Studies have shown that trap states significantly influence the electrical characteristics of DNTT diodes. aip.orgresearchgate.net These traps can capture photogenerated carriers, a phenomenon that can be observed as negative capacitance at low frequencies under illumination. unesp.br Drift-diffusion simulations help to quantify the effects of trap density (Nₜ), trap energy (Eₜ), and trap lifetime (τ) on the device's impedance spectra. aip.orgresearchgate.net The results indicate that trap effects are dominant in the low-frequency regime and that the presence of traps can lead to an overestimation of the device capacitance under forward bias. aip.org These investigations provide crucial parameters for optimizing the design of various electronic devices that incorporate DNTT. aip.orgresearchgate.net

Dinaphtho[2,3-b;2',3'-d]thiophene in Advanced Device Architectures

The high mobility and stability of DNTT make it an excellent candidate for advanced electronic circuits that require reliable and efficient transistor performance. mpg.deresearchgate.net

Ring oscillators are fundamental circuits used to evaluate the dynamic performance and switching speed of transistors. mpg.de Unipolar ring oscillators fabricated using DNTT-based thin-film transistors (TFTs) have demonstrated impressive performance. mpg.deresearchgate.net

In one study, 5-stage ring oscillators were constructed using DNTT TFTs with a channel length of 10 µm. mpg.de These circuits exhibited a signal propagation delay as short as 7 microseconds per stage at a supply voltage of 5 V. mpg.deresearchgate.net This was noted as the shortest signal delay reported for an organic ring oscillator at such a low supply voltage at the time of publication. mpg.de The successful operation of these oscillators highlights the potential of DNTT for use in flexible integrated circuits and identification tags. mpg.de

Table 3: Performance of DNTT-Based Unipolar Ring Oscillators

ParameterValueReference
Device5-Stage Unipolar Ring Oscillator mpg.de
SemiconductorDinaphtho[2,3-b;2',3'-d]thiophene (DNTT) mpg.de
TFT Channel Length10 µm mpg.deresearchgate.net
Supply Voltage5 V mpg.deresearchgate.net
Signal Delay per Stage7 µs mpg.deresearchgate.net

The ability of DNTT transistors to provide sufficient current at low operating voltages makes them suitable for driving organic light-emitting diodes (OLEDs), a key application for active-matrix displays. mpg.deresearchgate.net Research has demonstrated that DNTT TFTs with practical channel width-to-length ratios can successfully drive blue OLEDs to brightness levels that are more than adequate for display applications. mpg.deresearchgate.net

The high transconductance and stability of DNTT transistors are crucial for this application. mpg.de For instance, DNTT TFTs have shown the ability to drive a blue phosphorescent OLED to a brightness of over 100 cd/m² at a gate-source voltage of -3 V, which is a critical requirement for pixels in active-matrix displays. mpg.de This capability, combined with the material's excellent stability in air, positions DNTT as a strong alternative to less stable organic semiconductors like pentacene for display backplane technology. mpg.de

Structure Performance Relationships in Dinaphtho 2,3 B;2 ,3 D Thiophene Materials

Influence of Molecular Structure on Charge Carrier Mobility

The intrinsic electrical properties of Dinaphtho[2,3-b;2',3'-d]thiophene (DNTT) and its derivatives are fundamentally governed by their molecular structure. The design and synthesis of new DNTT-based molecules focus on optimizing electronic communication between molecules, which is essential for efficient charge transport.

Impact of π-Conjugation Extent and Planarity

The extensive π-conjugated system of the DNTT core is a primary determinant of its excellent semiconductor performance. A larger, more planar π-system generally leads to a smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap, which can facilitate charge injection and transport.

Theoretical studies have shown that the π-extended heteroaromatic structure of DNTT leads to strong electronic coupling interactions between adjacent molecules. harvard.edu This extended conjugation also contributes to a lower intramolecular reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge. harvard.edu A lower reorganization energy is beneficial for rapid charge transfer between molecules. The inherent rigidity and planarity of the fused ring system in DNTT help maintain effective π-orbital overlap, a prerequisite for high charge carrier mobility. chemrxiv.org While packing forces in single crystals can occasionally cause slight warping of the π-conjugated core, theoretical models of isolated molecules often show a completely planar structure. mdpi.com

Crystallinity and Thin Film Morphology on Device Performance

The performance of DNTT-based devices is not solely dependent on the properties of individual molecules but is critically influenced by how these molecules arrange themselves in the solid state. The crystallinity, orientation, and microstructure of the thin film are paramount.

Molecular Orientation and Packing in Thin Films

For efficient charge transport in a field-effect transistor architecture, a specific molecular orientation relative to the substrate is desired. In DNTT thin films, an "edge-on" or vertical orientation, where the long axis of the molecule is nearly perpendicular to the substrate, is consistently observed. researchgate.netresearchgate.netresearchgate.net This arrangement exposes the π-stacking direction to the plane of the substrate, facilitating lateral charge transport between the source and drain electrodes.

The molecules in these films typically adopt a herringbone packing arrangement, which is a common and favorable motif for many high-mobility organic semiconductors. harvard.edunih.govacs.org This packing allows for significant electronic coupling between neighboring molecules, creating a two-dimensional transport pathway in the film. harvard.edu Techniques like Grazing Incidence X-ray Diffraction (GIXD) are crucial for confirming this highly ordered and vertically oriented molecular arrangement in the critical first few layers of the film. researchgate.netresearchgate.netchemrxiv.org

Grain Boundaries and Their Impact on Charge Transport

The impact of grain boundaries depends on their structure. For instance, "low-angle" grain boundaries, where the crystallographic misorientation between adjacent grains is small, may present a lower barrier to charge transport. stanford.edu In some polymeric semiconductors, it is suggested that polymer chains can bridge these low-angle boundaries, creating effective pathways for charge movement. stanford.edu Conversely, transport across larger, more disordered grain boundaries is significantly hindered. uky.edu Therefore, a key strategy for achieving high performance in DNTT-based devices is to grow films with large, well-interconnected crystalline grains to minimize the density of performance-limiting grain boundaries.

Nucleation and Growth Mechanisms in Thin Film Deposition

The final morphology of a DNTT thin film is determined during its initial formation on the substrate surface. The study of nucleation and growth provides critical insights into controlling this morphology. DNTT thin films deposited on silicon dioxide (SiO₂) substrates typically follow a Stranski-Krastanov growth mode. chemrxiv.orgresearchgate.net This involves the initial formation of one or more two-dimensional molecular layers, followed by the growth of three-dimensional islands on top of these layers. chemrxiv.orgresearchgate.net

A significant finding from early-stage growth studies is that the critical nucleus for DNTT formation consists of just two molecules (a dimer). chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This is notably smaller than for other well-known organic semiconductors like pentacene (B32325), suggesting that DNTT molecules can form stable nuclei more readily. chemrxiv.orgchemrxiv.org This efficient nucleation, combined with a strong tendency for vertical orientation from the very first layer, contributes to the formation of highly crystalline films, which is a key factor in their high charge carrier mobility. researchgate.netresearchgate.net

Interplay between Molecular Design, Processing Methods, and Device Stability

The long-term stability of organic electronic devices is a critical factor for their practical application. For materials based on dinaphtho[2,3-b;2',3'-d]thiophene, a complex relationship exists between the intrinsic properties of the molecule, the methods used to fabricate thin films, and the resulting device's ability to withstand environmental and operational stressors.

Strategies for Enhanced Air and Operational Stability

The inherent chemical structure of dinaphtho[2,3-b;2',3'-d]thiophene (DNTT) provides a strong foundation for creating air-stable devices. x-mol.com A key attribute is its large ionization potential and low-lying Highest Occupied Molecular Orbital (HOMO) energy level, which offers intrinsic resistance to oxidation when exposed to ambient air. researchgate.netmpg.deacs.org This contrasts with materials like pentacene, which are more susceptible to degradation in the presence of oxygen. mpg.de

Research has demonstrated that organic thin-film transistors (TFTs) using DNTT as the active layer exhibit excellent long-term stability. researchgate.net Devices have been shown to maintain high performance for several months when stored in air. x-mol.commpg.de For instance, the mobility of a DNTT TFT showed only a minor decrease from 2.1 to 1.5 cm²/Vs after eight months of air exposure. mpg.de This inherent stability makes DNTT a highly desirable semiconductor for applications where robust performance in normal atmospheric conditions is required. harvard.edu

Despite its intrinsic stability, the morphology of the semiconductor film plays a crucial role. Studies on ultrathin DNTT films have revealed that spontaneous morphological changes can occur shortly after deposition, leading to a disaggregation of the film and a rapid decrease in charge-carrier mobility. rsc.org However, the stability is significantly improved in devices with thicker DNTT films. rsc.org This indicates that processing methods that promote stable, well-ordered, and continuous films are essential for operational stability.

Strategies to mitigate degradation and enhance stability further include:

Molecular Functionalization: The design and synthesis of new DNTT derivatives can enhance stability. Introducing specific functional groups can modify the molecular packing and electronic properties to improve resistance to environmental factors.

Encapsulation: While DNTT is intrinsically more stable than many other organic semiconductors, encapsulation can provide an additional barrier against airborne molecules like water and oxygen, which could slowly penetrate the grain boundaries of the polycrystalline film and cause degradation over very long periods. mpg.de

Interface Engineering: Surface treatments of the dielectric layer can improve the morphology and crystallinity of the DNTT film, leading to better device performance and stability. researchgate.net

The operational stability of DNTT-based devices is also noteworthy. When subjected to continuous electrical bias (bias stress), DNTT TFTs have shown robust performance, which is critical for their use in applications like active-matrix displays. mpg.de

Table 1: Air Stability of DNTT-Based Thin-Film Transistors

Device TypeInitial Mobility (cm²/Vs)Mobility After Air ExposureExposure DurationReference
DNTT TFT2.12.03 Months mpg.de
DNTT TFT2.11.58 Months mpg.de
Pentacene TFT~1.0Significant Degradation8 Months mpg.de
Ultrathin DNTT TFTHigh (initially)Rapid Decrease12 Hours rsc.org
Thicker DNTT TFTHigh (initially)Far More Stable12 Hours rsc.org

Thermal Stability of Dinaphtho[2,3-b;2',3'-d]thiophene-Based Devices

The ability of an organic semiconductor to withstand high temperatures is crucial for certain fabrication processes and for the operational reliability of devices in varying thermal environments. While the parent DNTT molecule has a high melting point of 425-430 °C, the thermal stability of the device performance is a more complex issue. sigmaaldrich.com

A highly effective strategy for improving the thermal stability of DNTT-based devices is the introduction of phenyl groups to the core structure. acs.orgelsevierpure.com Research into diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DPh-DNTT) isomers has shown a remarkable enhancement in the thermal robustness of organic field-effect transistors (OFETs). acs.org

In particular, the 2,9-DPh-DNTT isomer has demonstrated exceptional thermal stability. elsevierpure.com OFETs based on this material were able to maintain their superior performance characteristics, including high mobility, at temperatures up to 250 °C. acs.orgelsevierpure.com This is a significant improvement compared to devices based on the parent DNTT, whose performance tends to degrade at such temperatures. acs.org The enhanced stability is attributed to the molecular design, where the phenyl substituents influence the intermolecular packing and electronic structure, contributing to a more thermally resilient device. acs.org

This superior thermal stability makes DPh-DNTT derivatives, especially 2,9-DPh-DNTT, highly suitable for applications that may involve high-temperature processing steps or require consistent operation under significant thermal stress. acs.orgelsevierpure.com

Table 2: Thermal Performance of DNTT and DPh-DNTT Based OFETs

CompoundMaximum Stable Operating TemperatureKey FindingReference
Dinaphtho[2,3-b;2',3'-d]thiophene (DNTT)Lower than derivativesPerformance degrades at elevated temperatures. acs.org
2,9-Diphenyl-DNTT (2,9-DPh-DNTT)250 °CPreserves superior FET characteristics up to this temperature. acs.orgelsevierpure.com
3,10-Diphenyl-DNTT (3,10-DPh-DNTT)Not specified, but superior to DNTTExhibits superior thermal stability compared to the parent DNTT. acs.orgelsevierpure.com

Future Directions and Perspectives in Dinaphtho 2,3 B;2 ,3 D Thiophene Research

Development of Novel Derivatization Strategies for Enhanced Properties

A primary focus of ongoing research is the strategic chemical modification of the DNTT core to tailor its properties for specific applications. Early work established that DNTT possesses excellent thermal stability and high charge carrier mobility. acs.orgresearchgate.net However, its limited solubility in common organic solvents has hindered its use in cost-effective, large-area solution-based processing methods. rsc.orgacs.org

To address this, researchers have pursued several derivatization strategies:

Introduction of Alkyl Groups: A key strategy involves introducing alkyl chains to the DNTT backbone. While di-alkylation can sometimes negatively impact semiconducting properties, the introduction of a single branched alkyl group has been shown to significantly improve solubility while maintaining good thin-film transistor characteristics. acs.orgresearchgate.net This approach makes DNTT derivatives more amenable to solution-processing techniques. acs.org For instance, a new synthetic approach starting from 2-methoxynaphthalenes has yielded DNTT derivatives with very high field-effect mobilities, reaching up to 8 cm² V⁻¹ s⁻¹ in vapor-processed transistors. capes.gov.brnih.gov

Addition of Aryl Groups: The synthesis of diphenyl-DNTT (DPh-DNTT) isomers has proven to be an effective method for enhancing thermal stability. acs.org OFETs based on 2,9-DPh-DNTT, in particular, maintain their superior performance at temperatures up to 250 °C, a significant improvement over the parent DNTT. acs.org This makes them highly suitable for applications requiring high-temperature processing or operation. acs.org

The following table summarizes the impact of different derivatization strategies on the properties of DNTT.

Derivative Type Substituent Example Primary Enhanced Property Reported Mobility Key Finding
Parent DNTT NoneHigh Mobility, Air Stability~2.1 cm² V⁻¹ s⁻¹ mpg.deExcellent intrinsic semiconductor but limited solubility. rsc.org
Alkyl-Substituted Monobranched AlkylSolubility>0.1 cm² V⁻¹ s⁻¹ (Solution-Processed) acs.orgEnables solution-based fabrication while retaining good performance. acs.orgresearchgate.net
Aryl-Substituted DiphenylThermal Stability~3.5 cm² V⁻¹ s⁻¹ acs.orgOFETs can operate at temperatures up to 250 °C. acs.org
S-shaped Core S-DNTTSolubility2.1 cm² V⁻¹ s⁻¹ (Solution-Sheared) researchgate.netcsic.esS-shaped core enhances solubility, facilitating high-speed solution processing. researchgate.net

Future work will likely focus on creating derivatives that combine these benefits, such as alkylated-aryl DNTTs, to achieve materials that are simultaneously highly stable, soluble, and possess exceptional charge transport characteristics.

Exploration of New Device Architectures and Integration Methods

The exceptional electronic properties of DNTT have enabled its use in a variety of device architectures beyond simple transistors. acs.orgresearchgate.net Researchers have successfully fabricated unipolar ring oscillators, a fundamental building block for more complex logic circuits, using DNTT-based TFTs. researchgate.net These oscillators have demonstrated signal propagation delays as low as 7 microseconds per stage, showcasing their potential for flexible electronics. researchgate.netmpg.de

A significant area of future development lies in high-throughput manufacturing. The limited solubility of early DNTT compounds made them reliant on vacuum deposition, a process that is not ideal for large-scale, low-cost production. rsc.org The development of more soluble derivatives, such as those with S-shaped cores or specific alkylation patterns, has opened the door to solution-shearing techniques like bar-assisted meniscus shearing (BAMS). researchgate.netcsic.es This method allows for the rapid deposition of homogeneous thin films, with S-DNTT derivatives achieving field-effect mobilities of 2.1 cm² V⁻¹ s⁻¹, a value two orders of magnitude higher than less soluble linear derivatives processed under similar high-speed conditions. researchgate.netcsic.es

Future integration efforts will likely focus on:

Flexible and Wearable Electronics: Leveraging the inherent flexibility of organic materials to create devices like electronic watermarks and conformable sensor arrays for medical applications. acs.org

Active-Matrix Displays: DNTT-based TFTs have been shown to be capable of driving organic light-emitting diodes (OLEDs) to brightness levels sufficient for active-matrix displays, paving the way for next-generation flexible screens. researchgate.netmpg.de

Advanced Logic Circuits: Building on the success of ring oscillators to create more sophisticated integrated circuits on plastic substrates. acs.org

Deeper Understanding of Charge Transport Phenomena at Interfaces

The performance of an organic field-effect transistor is critically dependent on the quality of the interfaces, particularly the interface between the organic semiconductor and the gate dielectric, as well as the interfaces between crystalline grains within the semiconductor film. Future research aims to gain a more profound understanding of how these interfaces influence charge transport in DNTT-based devices.

It is known that charge transport in polycrystalline films can be hindered by grain boundaries. mpg.de Airborne molecules, such as water and oxygen, can penetrate these boundaries and interact with the DNTT molecules, creating traps that are detrimental to field-effect mobility. mpg.de While DNTT is noted for its excellent air stability compared to materials like pentacene (B32325), a slight degradation over long periods in air is still observed, and the precise mechanism remains an area for investigation. mpg.de

Theoretical studies on related materials provide insight into the complexities of charge transport. For instance, in dianthra[2,3-b:2′,3′-f]-thieno[3,2-b]thiophene (DATT) crystals, it was found that lattice vibrations (dynamic disorder) and the symmetry of molecular packing significantly influence hole mobility. rsc.org Unbalanced thermal fluctuations in electronic coupling between neighboring molecules can impede charge transport. rsc.org These findings underscore the importance of controlling molecular packing at the nanoscale. Understanding and controlling the molecular arrangement and dynamics at the semiconductor-dielectric interface will be crucial for minimizing charge trapping and maximizing device performance and stability.

Towards Multi-Functional Organic Materials Based on Dinaphtho[2,3-b;2',3'-d]thiophene

The excellent charge carrier mobility and stability of DNTT make it an ideal foundation for creating multi-functional materials. The goal is to design systems where the DNTT component provides the high-performance electronic backbone, which is then coupled with other functionalities.

An immediate example is the integration of DNTT-based TFTs with other active components, as seen in the driving of OLEDs. mpg.de In this application, the DNTT-based transistor acts as a high-performance switch that controls the light-emitting element. This concept can be extended to create more complex "system-on-a-chip" platforms on flexible substrates.

Future directions for multi-functionality include:

Sensing Platforms: Combining DNTT-based transistors with sensing layers that respond to specific chemical or biological analytes. The high sensitivity of OFETs to surface charge modulation makes them ideal for this purpose.

Optoelectronic Devices: Developing materials that not only transport charge efficiently but also exhibit specific optical properties, such as photo-responsiveness for light sensors or specific absorption/emission spectra for integrated optical circuits.

Thermoelectric Materials: Exploring the potential of DNTT derivatives in thermoelectric applications, which convert heat energy into electrical energy, for use in energy harvesting systems.

Computational Design and High-Throughput Screening of New Dinaphtho[2,3-b;2',3'-d]thiophene-Based Materials

The traditional process of synthesizing and testing new materials one by one is time-consuming. The future of DNTT research will increasingly rely on computational design and high-throughput experimental techniques to accelerate the discovery of new, high-performance derivatives.

Computational methods are already proving invaluable. Quantum-chemical methodologies are used to predict the electronic properties of new DNTT derivatives before they are ever synthesized. acs.orgrsc.org For example, calculating intermolecular transfer integrals and reorganization energies allows researchers to estimate the potential charge mobility of a proposed molecule. acs.orgnih.gov This enables a more focused synthetic effort on candidates with the highest probability of success.

In parallel, experimental techniques are evolving to allow for the rapid screening of materials. The development of high-speed solution-deposition techniques, such as bar-assisted meniscus shearing, not only provides a pathway to scalable manufacturing but also serves as a high-throughput screening platform. researchgate.netcsic.es By rapidly creating and testing thin films of various new DNTT derivatives, researchers can quickly identify the most promising candidates for further, more detailed investigation. This synergy between computational pre-screening and rapid experimental validation will be a powerful engine for innovation in the field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.